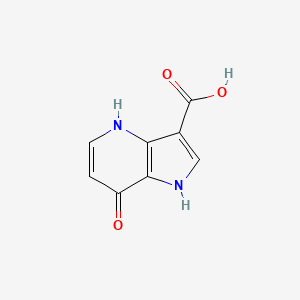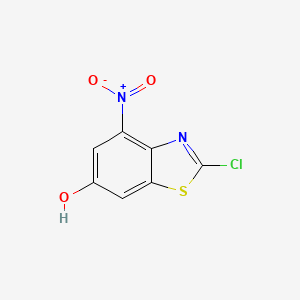
7-Hydroxy-4-azaindole-3-carboxylic acid
Overview
Description
7-Hydroxy-4-azaindole-3-carboxylic acid is a heterocyclic compound that belongs to the azaindole family. This compound is characterized by the presence of a hydroxyl group at the 7th position, an azaindole core, and a carboxylic acid group at the 3rd position. Azaindoles are known for their diverse biological activities and are often used as building blocks in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-Hydroxy-4-azaindole-3-carboxylic acid typically involves the construction of the azaindole core followed by functionalization at the desired positions. One common method involves the cyclization of appropriate precursors under acidic or basic conditions. For instance, starting from 2-aminopyridine, a series of reactions including nitration, reduction, and cyclization can lead to the formation of the azaindole core. Subsequent hydroxylation and carboxylation steps are then carried out to introduce the hydroxyl and carboxylic acid groups, respectively .
Industrial Production Methods
Industrial production of this compound may involve scalable synthetic routes that ensure high yield and purity. These methods often utilize continuous flow reactors and optimized reaction conditions to achieve efficient synthesis. The use of catalysts and green chemistry principles can also be employed to minimize waste and reduce environmental impact .
Chemical Reactions Analysis
Types of Reactions
7-Hydroxy-4-azaindole-3-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The carboxylic acid group can be reduced to an alcohol or an aldehyde.
Substitution: The hydrogen atoms on the azaindole core can be substituted with various functional groups through electrophilic or nucleophilic substitution reactions
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and organometallic compounds (e.g., Grignard reagents) are commonly employed
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group can yield 7-oxo-4-azaindole-3-carboxylic acid, while reduction of the carboxylic acid group can produce 7-hydroxy-4-azaindole-3-alcohol .
Scientific Research Applications
7-Hydroxy-4-azaindole-3-carboxylic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of various heterocyclic compounds and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: It serves as a precursor for the development of pharmaceutical agents targeting specific enzymes and receptors.
Industry: The compound is utilized in the production of dyes, pigments, and other specialty chemicals
Mechanism of Action
The mechanism of action of 7-Hydroxy-4-azaindole-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The hydroxyl and carboxylic acid groups enable the compound to form hydrogen bonds and coordinate with metal ions, influencing its biological activity. For instance, the compound can inhibit certain enzymes by binding to their active sites, thereby blocking their catalytic functions .
Comparison with Similar Compounds
Similar Compounds
7-Azaindole-3-carboxylic acid: Lacks the hydroxyl group at the 7th position.
4-Azaindole-3-carboxylic acid: Lacks the hydroxyl group and has a different substitution pattern on the azaindole core.
7-Hydroxyindole-3-carboxylic acid: Contains an indole core instead of an azaindole core
Uniqueness
7-Hydroxy-4-azaindole-3-carboxylic acid is unique due to the presence of both hydroxyl and carboxylic acid groups on the azaindole core. This combination of functional groups enhances its ability to participate in diverse chemical reactions and interact with biological targets, making it a valuable compound in various fields of research .
Properties
IUPAC Name |
7-oxo-1,4-dihydropyrrolo[3,2-b]pyridine-3-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6N2O3/c11-5-1-2-9-6-4(8(12)13)3-10-7(5)6/h1-3,10H,(H,9,11)(H,12,13) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HOWGSNWBZFOVAM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CNC2=C(C1=O)NC=C2C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
178.14 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![5-methoxy-1H-pyrrolo[2,3-b]pyridine-4-carbonitrile](/img/structure/B3219337.png)
![6-hydroxy-1H-pyrrolo[3,2-b]pyridine-3-carbaldehyde](/img/structure/B3219360.png)
![7-bromo-3-iodo-1H-pyrrolo[2,3-c]pyridine](/img/structure/B3219368.png)
![2H-Pyrrolo[2,3-b]pyridin-2-one, 5-chloro-4-fluoro-1,3-dihydro-](/img/structure/B3219369.png)
![3-iodo-1H-pyrrolo[3,2-b]pyridin-6-amine](/img/structure/B3219376.png)
![7-chloro-1H-pyrrolo[3,2-b]pyridine-3-carbaldehyde](/img/structure/B3219381.png)
![3,7-dibromo-1H-pyrrolo[2,3-c]pyridine](/img/structure/B3219391.png)
![7-bromo-1H-pyrrolo[3,2-b]pyridin-3-amine](/img/structure/B3219403.png)
![3-bromo-1H-pyrrolo[3,2-b]pyridin-6-ol](/img/structure/B3219410.png)
![3-bromo-1H-pyrrolo[2,3-c]pyridine-7-carbonitrile](/img/structure/B3219420.png)
![3-bromo-1H-pyrrolo[2,3-c]pyridine-7-carboxylic acid](/img/structure/B3219432.png)
![7-bromo-3-nitro-1H-pyrrolo[3,2-b]pyridine](/img/structure/B3219440.png)
![3-iodo-4-methyl-1H-pyrrolo[2,3-c]pyridine](/img/structure/B3219448.png)
